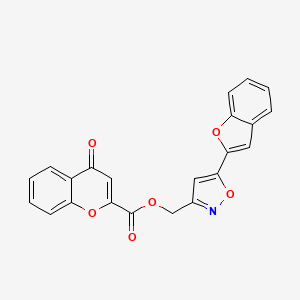

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Description

The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic molecule that features a unique combination of benzofuran, isoxazole, and chromene moieties

Properties

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO6/c24-16-11-21(28-18-8-4-2-6-15(16)18)22(25)26-12-14-10-20(29-23-14)19-9-13-5-1-3-7-17(13)27-19/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCAARDTLZUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, which are then coupled with the chromene derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical properties and reactions.

Biology

In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in various industrial processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Coumarin derivatives: These compounds share the chromene moiety and exhibit similar chemical properties.

Benzofuran derivatives: Compounds with the benzofuran structure may have comparable biological activities.

Isoxazole derivatives: These compounds can undergo similar chemical reactions and have related applications.

Uniqueness

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is unique due to its combination of benzofuran, isoxazole, and chromene moieties. This unique structure allows it to exhibit a wide range of chemical and biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate (CAS Number: 1105244-48-1) has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular weight of 387.3 g/mol and a complex structure, it is hypothesized to exhibit diverse pharmacological effects, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The compound consists of a benzofuran moiety linked to an isoxazole ring, which is further connected to a chromene derivative. The structural formula is represented as:

| Property | Value |

|---|---|

| Molecular Formula | C22H13NO6 |

| Molecular Weight | 387.3 g/mol |

| CAS Number | 1105244-48-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. The presence of the benzofuran and isoxazole rings enhances its binding affinity to these targets, potentially leading to:

- Inhibition of DNA synthesis : Similar compounds have shown the ability to disrupt DNA replication, leading to increased cytotoxicity in cancer cells.

- Induction of apoptosis : The compound may activate intrinsic apoptotic pathways through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.

Anticancer Properties

Recent studies highlight the anticancer potential of compounds with similar structures. For instance, benzofuroxan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma). The mechanisms include:

- Cytotoxicity : Induction of apoptosis via mitochondrial pathways.

- DNA Damage : Causing single and double-strand breaks that are difficult for cells to repair.

A comparative analysis shows that the lead compounds exhibit higher selectivity indices relative to standard chemotherapeutics like Doxorubicin and Sorafenib, indicating a promising therapeutic window for further development .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that modifications in the benzofuran moiety can enhance its efficacy against bacterial strains. The presence of electron-withdrawing groups in similar compounds has been linked to improved antimicrobial activity, suggesting that this compound may exhibit similar properties .

Case Studies

- Cytotoxicity Assessment : A study involving various derivatives showed that compounds with benzofuran and isoxazole components had IC50 values significantly lower than those without these moieties, indicating higher potency against cancer cell lines .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with related compounds led to late-stage apoptosis in M-HeLa cells, confirming their role in inducing cell death through apoptotic pathways .

Q & A

Q. What are the common synthetic routes for (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves three stages:

- Benzofuran cyclization : A benzofuran precursor is synthesized via acid-catalyzed cyclization of substituted phenols or ketones.

- Isoxazole formation : The benzofuran derivative undergoes a 1,3-dipolar cycloaddition with nitrile oxides to form the isoxazole ring.

- Chromene carboxylate coupling : The chromene moiety is introduced via esterification or nucleophilic substitution. Optimization includes solvent selection (e.g., acetic acid for cycloaddition), temperature control (reflux at 80–100°C), and catalysts (e.g., triethylamine for ester coupling). Chromatography (silica gel) is often used for purification .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., benzofuran C-H couplings at δ 6.8–7.5 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 408.1215 for CHNO).

- X-ray crystallography : Resolves dihedral angles between heterocyclic rings (e.g., 30–38° for benzofuran-isoxazole systems) and hydrogen-bonding networks .

Q. What preliminary biological screening data exist for this compound?

Antimicrobial assays show activity against Staphylococcus aureus (MIC = 12 µg/mL) and Escherichia coli (MIC = 15 µg/mL) via membrane disruption or enzyme inhibition. Anticancer studies report moderate cytotoxicity (IC ~5–10 µM) in MCF-7 cells, linked to apoptosis induction. Controls (e.g., doxorubicin) are typically more potent (IC ~3 µM), highlighting the need for SAR optimization .

Q. What purification challenges arise during synthesis, and how are they addressed?

Challenges include:

- Byproduct formation : Unreacted intermediates (e.g., uncyclized benzofuran) require gradient elution in column chromatography (hexane/EtOAc).

- Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during recrystallization.

- Isomer separation : Diastereomers from cycloaddition are resolved using chiral HPLC .

Q. Which functional groups dominate reactivity, and what stability precautions are necessary?

The isoxazole ring undergoes electrophilic substitution, while the chromene carbonyl is prone to nucleophilic attack. Stability considerations:

- Light sensitivity : Store in amber vials to prevent chromene photooxidation.

- Hydrolysis risk : Anhydrous conditions (molecular sieves) prevent ester cleavage.

- Thermal degradation : Avoid temperatures >150°C during handling .

Advanced Research Questions

Q. How do substituents on the benzofuran and isoxazole rings influence biological activity?

SAR studies reveal:

- Electron-donating groups (e.g., -OCH on benzofuran) enhance antimicrobial activity by increasing lipophilicity.

- Bulkier substituents on isoxazole reduce cytotoxicity, likely due to steric hindrance at target sites.

- Chromene modifications (e.g., replacing 4-oxo with 4-thioxo) alter redox potential, affecting apoptosis pathways .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in MIC values (e.g., 12 µg/mL vs. 25 µg/mL for S. aureus) may stem from:

- Strain variability : Use standardized strains (e.g., ATCC 25923).

- Assay conditions : Varying inoculum sizes or broth media (Mueller-Hinton vs. LB).

- Compound purity : HPLC purity thresholds (>95%) must be enforced .

Q. What computational methods support mechanistic studies of this compound?

- Docking simulations : Predict binding to E. coli DNA gyrase (PDB ID: 1KZN) with ∆G = −8.2 kcal/mol.

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.1 eV) to assess redox activity.

- MD simulations : Model membrane permeation via logP (2.8) and polar surface area (85 Ų) .

Q. How can crystallography resolve ambiguities in stereochemistry or polymorphism?

Q. What strategies improve in vivo bioavailability without compromising activity?

- Prodrug design : Phosphorylate the chromene carboxylate to enhance solubility.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI <0.1) for sustained release.

- Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.